4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid
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Overview
Description
4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a methylidene bridge, and a benzo[b]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid
- 4-[(3-fluorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid
Uniqueness
The presence of the bromophenyl group in 4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its chlorinated or fluorinated analogs, which may have different reactivity profiles and biological activities.
Properties
Molecular Formula |
C21H17BrN2O2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(4E)-4-[(3-bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid |
InChI |
InChI=1S/C21H17BrN2O2/c1-24-11-14(9-13-5-4-6-15(22)10-13)20-17(12-24)19(21(25)26)16-7-2-3-8-18(16)23-20/h2-10H,11-12H2,1H3,(H,25,26)/b14-9+ |
InChI Key |
SXYHJHKRCVVOER-NTEUORMPSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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